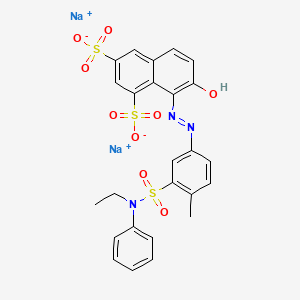
1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings. The compound’s unique structure imparts specific chemical and physical properties, making it valuable in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 3-((ethylphenylamino)sulfonyl)-4-methylaniline, using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid in an alkaline medium to form the azo compound.
Neutralization and Isolation: The final product is neutralized with sodium hydroxide to form the disodium salt, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and reactant concentrations are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond and formation of corresponding aromatic compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic medium.
Substitution: Various electrophiles or nucleophiles under controlled conditions.
Major Products
Oxidation: Aromatic acids and other oxidized derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Substituted aromatic compounds depending on the reagents used.
科学研究应用
1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt has numerous applications in scientific research:
Chemistry: Used as a dye and pH indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in various products.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Biological Molecules: The compound can bind to proteins and nucleic acids, affecting their function and structure.
Redox Reactions: The azo group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
- 7-Amino-1,3-naphthalenedisulfonic acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Uniqueness
1,3-Naphthalenedisulfonic acid, 8-((3-((ethylphenylamino)sulfonyl)-4-methylphenyl)azo)-7-hydroxy-, disodium salt is unique due to its specific structural features, such as the presence of the ethylphenylamino group and the azo linkage, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific colorimetric and chemical characteristics.
属性
CAS 编号 |
68214-56-2 |
|---|---|
分子式 |
C25H21N3Na2O9S3 |
分子量 |
649.6 g/mol |
IUPAC 名称 |
disodium;8-[[3-[ethyl(phenyl)sulfamoyl]-4-methylphenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C25H23N3O9S3.2Na/c1-3-28(19-7-5-4-6-8-19)38(30,31)22-14-18(11-9-16(22)2)26-27-25-21(29)12-10-17-13-20(39(32,33)34)15-23(24(17)25)40(35,36)37;;/h4-15,29H,3H2,1-2H3,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI 键 |
PAADLUNUXAUQFN-UHFFFAOYSA-L |
规范 SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















